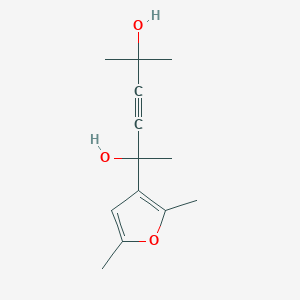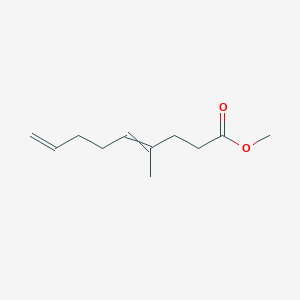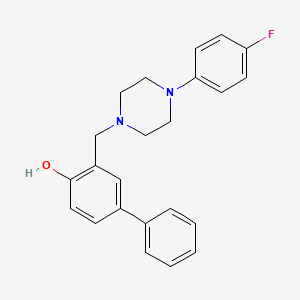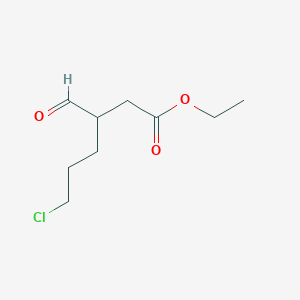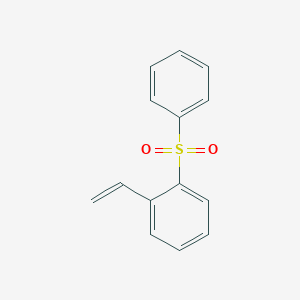![molecular formula C15H15Br2P B14319891 Phosphine, bis[(2-bromophenyl)methyl]methyl- CAS No. 104246-91-5](/img/structure/B14319891.png)
Phosphine, bis[(2-bromophenyl)methyl]methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, bis[(2-bromophenyl)methyl]methyl- is a tertiary phosphine compound characterized by the presence of two bromophenyl groups and a methyl group attached to a phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of phosphine, bis[(2-bromophenyl)methyl]methyl- typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This approach is widely used due to its versatility and efficiency .
Industrial Production Methods
Industrial production methods for tertiary phosphines, including phosphine, bis[(2-bromophenyl)methyl]methyl-, often involve large-scale reactions using similar synthetic routes as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, bis[(2-bromophenyl)methyl]methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine to its corresponding phosphine hydrides.
Substitution: The bromophenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Substituted phosphines with various functional groups.
Aplicaciones Científicas De Investigación
Phosphine, bis[(2-bromophenyl)methyl]methyl- has several scientific research applications:
Medicine: Investigated for its role in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of phosphine, bis[(2-bromophenyl)methyl]methyl- involves its ability to coordinate with metal centers, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the metal center .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-methoxyphenyl)phosphine: Similar structure but with methoxy groups instead of bromophenyl groups.
Diphenylphosphine: Lacks the bromophenyl groups, making it less reactive in certain substitution reactions.
Uniqueness
Phosphine, bis[(2-bromophenyl)methyl]methyl- is unique due to the presence of bromophenyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
104246-91-5 |
|---|---|
Fórmula molecular |
C15H15Br2P |
Peso molecular |
386.06 g/mol |
Nombre IUPAC |
bis[(2-bromophenyl)methyl]-methylphosphane |
InChI |
InChI=1S/C15H15Br2P/c1-18(10-12-6-2-4-8-14(12)16)11-13-7-3-5-9-15(13)17/h2-9H,10-11H2,1H3 |
Clave InChI |
JMPLZSMQJQSBRK-UHFFFAOYSA-N |
SMILES canónico |
CP(CC1=CC=CC=C1Br)CC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14319825.png)
![7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14319828.png)


![2-Hydroxy-5-{1-[2-(1-phenylethyl)phenyl]ethyl}benzoic acid](/img/structure/B14319849.png)
![2-[(15-Bromopentadecyl)oxy]oxane](/img/structure/B14319853.png)
![2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid](/img/structure/B14319858.png)
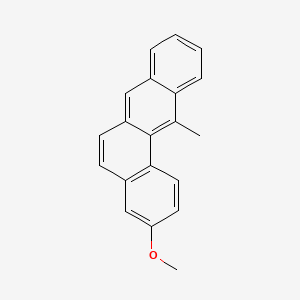
![5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic Acid](/img/structure/B14319867.png)
